molecular formula C23H31N3O2 B2574995 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide CAS No. 1049469-64-8

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide

Cat. No. B2574995
CAS RN: 1049469-64-8
M. Wt: 381.52
InChI Key: SRRJGEKDIQIHJZ-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs . The methoxyphenyl group attached to the piperazine ring is also seen in many bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including cyclization, ring opening, and intermolecular cycloaddition .

Scientific Research Applications

Radiolabeled Antagonists for PET Studies

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide and its derivatives have been developed and utilized as radiolabeled antagonists for positron emission tomography (PET) studies, particularly in analyzing serotonin (5-HT) receptors. Research has demonstrated the utility of these compounds in exploring the serotonergic neurotransmission system, providing valuable insights into the functioning and distribution of serotonin receptors in both animal models and humans. The use of such radiolabeled compounds enables non-invasive imaging techniques to study receptor binding, aiding in the understanding of various neurological conditions and the brain's response to different stimuli (Plenevaux et al., 2000).

Dopamine D4 Receptor Ligands

Further studies have focused on structural modifications of this compound to explore its affinity and selectivity towards dopamine D4 receptors. Such research is crucial in the development of new therapeutic agents targeting the dopamine D4 receptor, which plays a significant role in the central nervous system's functioning. The binding profile and the effects of these modifications on receptor affinity offer insights into designing more effective ligands for potential use in neurological and psychiatric disorder treatments (Perrone et al., 2000).

Anti-inflammatory and Analgesic Agents

The compound and its derivatives have also been evaluated for their potential anti-inflammatory and analgesic properties. By examining the effects of various derivatives on inflammation and pain, researchers have identified specific modifications that enhance these properties. Such findings contribute to the development of new therapeutic options for treating pain and inflammation, highlighting the versatility of this compound as a base compound for drug development (Okunrobo et al., 2006).

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

This compound: interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects .

Biochemical Pathways

The interaction of This compound with the alpha1-adrenergic receptors affects several biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The pharmacokinetics of This compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, determining how much of it reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily due to its interaction with the alpha1-adrenergic receptors . This interaction can lead to changes in cellular signaling and function, which can have various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . These factors can include the presence of other molecules, the pH of the environment, and the temperature . These factors can affect how the compound interacts with its target, as well as its pharmacokinetics .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. It could also involve developing new synthetic routes or improving existing ones .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-17-15-18(2)22(19(3)16-17)23(27)24-9-10-25-11-13-26(14-12-25)20-7-5-6-8-21(20)28-4/h5-8,15-16H,9-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRJGEKDIQIHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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